molecular formula C10H7N2O3- B2504598 2-(2-Cyanoacetamido)benzoic acid CAS No. 87613-40-9

2-(2-Cyanoacetamido)benzoic acid

Cat. No.: B2504598
CAS No.: 87613-40-9
M. Wt: 203.17 g/mol
InChI Key: LNMDMNGHWPNZBO-UHFFFAOYSA-M
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Description

2-(2-Cyanoacetamido)benzoic acid is an organic compound with the molecular formula C10H8N2O3 It is a derivative of benzoic acid, featuring a cyanoacetamido group attached to the benzene ring

Future Directions

“2-(2-Cyanoacetamido)benzoic acid” and similar compounds have potential in evolving better chemotherapeutic agents . They are considered one of the most important precursors for heterocyclic synthesis, and their diverse biological activities have drawn the attention of biochemists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanoacetamido)benzoic acid typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of cyanoacetylation and the use of efficient catalysts and reaction conditions are likely employed to optimize yield and purity.

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-Cyanoacetamido)benzoic acid involves the reaction of 2-aminobenzoic acid with cyanoacetic acid followed by subsequent reactions to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "cyanoacetic acid", "sodium hydroxide", "acetic anhydride", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzoic acid in ethanol and add cyanoacetic acid to the solution.", "Step 2: Add sodium hydroxide to the solution and heat the mixture to reflux for 2 hours.", "Step 3: Cool the mixture and filter the precipitate.", "Step 4: Dissolve the precipitate in water and add acetic anhydride to the solution.", "Step 5: Heat the mixture to reflux for 2 hours.", "Step 6: Cool the mixture and filter the precipitate.", "Step 7: Recrystallize the product from ethanol to obtain 2-(2-Cyanoacetamido)benzoic acid." ] }

CAS No.

87613-40-9

Molecular Formula

C10H7N2O3-

Molecular Weight

203.17 g/mol

IUPAC Name

2-[(2-cyanoacetyl)amino]benzoate

InChI

InChI=1S/C10H8N2O3/c11-6-5-9(13)12-8-4-2-1-3-7(8)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15)/p-1

InChI Key

LNMDMNGHWPNZBO-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CC#N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NC(=O)CC#N

solubility

not available

Origin of Product

United States

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